molecular formula C8H12ClNO B1590506 o-Phenetidine Hydrochloride CAS No. 89808-01-5

o-Phenetidine Hydrochloride

Cat. No. B1590506
CAS RN: 89808-01-5
M. Wt: 173.64 g/mol
InChI Key: HODQIPYRQHAZFV-UHFFFAOYSA-N
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Description

o-Phenetidine, also known as 2-Ethoxyaniline, is a chemical compound with the molecular formula C8H11NO . It is used as an intermediate in the synthesis of pharmaceutical drugs .


Synthesis Analysis

The synthesis of phenacetin, a compound related to o-Phenetidine, is a straightforward, two-step process. The first step involves the protonation of the amine, which allows for the purification of the o-Phenetidine . This process introduces the classic reaction of an amine with an anhydride to form an amide .


Molecular Structure Analysis

The o-Phenetidine molecule contains a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The preparation of phenacetin introduces the classic reaction of an amine with an anhydride to form an amide . Amines such as o-Phenetidine are generally sensitive to air and over time, they slowly decompose to produce dark-colored polymeric “tars” .


Physical And Chemical Properties Analysis

o-Phenetidine Hydrochloride is a solid at 20 degrees Celsius . It is very sensitive to exposure to light and air . It is slightly soluble in water .

Scientific Research Applications

Application 1: Anticorrosive Coating

  • Summary of the Application: o-Phenetidine Hydrochloride, also known as poly o-phenetidine (POPT), is used in combination with titanium dioxide (TiO2) nanoparticles to create a nanocomposite that serves as an anticorrosive coating . This coating is particularly effective for protecting stainless steel materials.
  • Methods of Application or Experimental Procedures: The POPT/TiO2 nanocomposite is electropolymerized on 304 stainless steel material using cyclic voltammetry, Galvanostatic, and Potentiostatic techniques . Different types (Anatase, Rutile, and a mixture of them) and different ratios (0.05, 0.15, 0.20 g) of TiO2 nanoparticles are used in the process .
  • Results or Outcomes: The POPT/TiO2 mixture type with 0.15 g TiO2 nanoparticles showed considerable protection against corrosion in a 0.5 M HCl solution compared with other types and ratios of POPT/TiO2 nanocomposites .

Application 2: Synthesis of Pharmaceutical Drugs

  • Summary of the Application: o-Phenetidine Hydrochloride is used as an intermediate in the synthesis of various pharmaceutical drugs .
  • Results or Outcomes: The outcome of using o-Phenetidine Hydrochloride in the synthesis of pharmaceutical drugs is the production of the desired drug compound .

Application 3: Synthesis of Phenacetin

  • Summary of the Application: o-Phenetidine Hydrochloride is used in the synthesis of Phenacetin, a pain-relieving and fever-reducing drug .
  • Methods of Application or Experimental Procedures: The synthesis involves warming the o-Phenetidine Hydrochloride solution on a hot plate, adding acetic anhydride while swirling the solution, and then adding a sodium acetate solution .
  • Results or Outcomes: The result of this process is the formation of Phenacetin .

Application 4: Synthesis of Dyes

  • Summary of the Application: o-Phenetidine Hydrochloride is used as an intermediate in the synthesis of various dyes .
  • Results or Outcomes: The outcome of using o-Phenetidine Hydrochloride in the synthesis of dyes is the production of the desired dye compound .

Application 5: Synthesis of Sweetener Dulcin

  • Summary of the Application: o-Phenetidine Hydrochloride is used in the synthesis of Dulcin, a sweetener .
  • Methods of Application or Experimental Procedures: The synthesis involves various chemical reactions under controlled conditions .
  • Results or Outcomes: The result of this process is the formation of Dulcin .

Safety And Hazards

Exposure to o-Phenetidine may cause cyanosis, hypothermia, headache, drowsiness, vomiting, irritation of the alimentary tract, and nephritis . It and its vapors may cause irritation of the eyes, skin, and mucous membranes . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for o-Phenetidine Hydrochloride are not mentioned in the search results, it’s worth noting that it is used as an intermediate in the synthesis of pharmaceutical drugs , indicating its potential for continued use in pharmaceutical research and development.

Relevant Papers

The paper titled “Synthesis of Phenacetin” provides a detailed explanation of the synthesis process of phenacetin, a compound related to o-Phenetidine . Another paper titled “Synthesis and pharmacological activities of azo dye derivatives” discusses the significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

properties

IUPAC Name

2-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODQIPYRQHAZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501386
Record name 2-Ethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Phenetidine Hydrochloride

CAS RN

89808-01-5
Record name 2-Ethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Phenetidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ball, FD Collins, RA Morton, AL Stubbs - Nature, 1948 - nature.com
… Arginine, aniline, o-toluidine, o-phenetidine hydrochloride, p-toluidine, diphenylamine and p-aminobenzoic acid all gave maxima at 500–525 mu in acid solution. The reaction with p-…
Number of citations: 43 www.nature.com
HH Hodgson, J Nixon - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… This product was converted into o-phenetidine hydrochloride, which crystallised from alcohol or water in white needles, m. p. 202" (Found : C1, 20.8. …
Number of citations: 4 pubs.rsc.org

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